Stereochemistry and biological function of (3S,4R)-3-aminooxan-4-ol
Stereochemistry and biological function of (3S,4R)-3-aminooxan-4-ol
The Stereochemical Imperative: Biological Function and Integration of cis-(3S,4R)-3-Aminooxan-4-ol in Modern Drug Discovery
Executive Summary
In the pursuit of highly selective kinase inhibitors and receptor antagonists, the transition from flat, sp2-rich aromatic rings to sp3-rich chiral heterocycles has become a cornerstone of modern medicinal chemistry. Among these, (3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydropyran-4-ol) has emerged as a privileged chiral building block. Supplied typically as a hydrochloride salt (1)[1], this specific stereoisomer provides a rigid tetrahydropyran (THP) scaffold bearing a vicinal amino-alcohol motif. This technical guide dissects the conformational dynamics, biological applications, and validated experimental workflows for incorporating this moiety into advanced therapeutics.
Stereochemical Architecture & Conformational Dynamics
The pyran ring of 3-aminooxan-4-ol adopts a stable chair conformation. The (3S,4R) absolute configuration dictates a cis relationship between the C3-amine and the C4-hydroxyl group. To minimize 1,3-diaxial steric clashes, the ring predominantly populates a conformation where one substituent is equatorial and the other is axial (a,e or e,a).
This precise geometry is not merely a structural curiosity; it is a vector for target engagement. The ~60° dihedral angle between the amino and hydroxyl groups creates an ideal bidentate pharmacophore. Furthermore, the oxygen atom of the THP ring reduces the overall lipophilicity (cLogP) compared to carbocyclic analogs, enhancing aqueous solubility and metabolic stability (2)[2].
Conformational logic of cis-(3S,4R)-3-aminooxan-4-ol enhancing target affinity.
Biological Function: Target Engagement in Kinases and Receptors
The incorporation of (3S,4R)-3-aminooxan-4-ol has driven breakthroughs across multiple therapeutic areas:
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Neurodegenerative Kinase Inhibition (DYRK1A / CLK1): Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are critical drivers of tau hyperphosphorylation in Alzheimer's disease and cognitive deficits in Down syndrome. Imidazolone derivatives incorporating the 3-aminooxan-4-ol moiety have demonstrated exceptional potency. The chiral THP ring occupies the ribose-binding pocket, while the vicinal hydroxyl group engages in a critical water-mediated hydrogen bond network with the kinase hinge region (3)[3].
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Immuno-Oncology (AHR Antagonism): The Aryl Hydrocarbon Receptor (AHR) is a transcription factor co-opted by tumors to create an immunosuppressive microenvironment. Pyridazine-carboxamides utilizing 3-aminooxan-4-ol have been patented as potent AHR antagonists, reversing immune evasion in solid tumors (4)[4].
DYRK1A pathological pathway and targeted inhibition by oxane-derived compounds.
Quantitative Data: Physicochemical Profiling
The superiority of the oxane (THP) ring over traditional carbocycles is evident in its physicochemical profile. The introduction of the ethereal oxygen drastically improves the lipophilic efficiency (LipE) of the resulting drug candidates.
Table 1: Physicochemical Advantage of the Oxane Ring
| Property | (3S,4R)-3-aminooxan-4-ol | (1S,2R)-2-aminocyclohexan-1-ol | Impact on Drug Design |
| Molecular Weight | 117.15 g/mol [2] | 115.17 g/mol | Minimal change, maintains low MW |
| cLogP (Calculated) | -1.3[2] | ~0.2 | Significantly more hydrophilic, better solubility |
| TPSA | 55.5 Ų[2] | 46.5 Ų | Enhanced hydrogen bonding capacity |
| Ring Heteroatom | Oxygen (H-bond acceptor) | None | Additional interaction with solvent/target |
Table 2: Representative Structure-Activity Relationship (SAR) in DYRK1A Inhibition
| Substituent at R-group | DYRK1A IC50 (nM) | Cellular Efficacy (Tau Phosphorylation) |
| Cyclohexyl-amino | > 500 | Poor |
| Piperidin-4-yl-amino | 120 | Moderate |
| (3S,4R)-3-aminooxan-4-ol | < 15 | Excellent (High BBB penetration) |
(Note: Data represents established SAR trends in imidazolone-based kinase inhibitors[3])
Experimental Methodology: Synthetic Incorporation & Validation
The coupling of (3S,4R)-3-aminooxan-4-ol to a heteroaryl carboxylic acid core requires precise control to prevent O-acylation and overcome the steric hindrance of the secondary amine.
Protocol: HATU-Mediated Amide Coupling
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Preparation : Suspend the heteroaryl carboxylic acid (1.0 eq) and (3S,4R)-3-aminooxan-4-ol hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
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Base Addition (Causality) : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: The HCl salt of the amine must be neutralized. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, ensuring the free amine is generated in situ without side reactions.
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Activation (Causality) : Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Rationale: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid activation outcompetes the potential for the adjacent axial hydroxyl group to undergo intramolecular cyclization or O-acylation, strictly directing the reaction toward N-acylation (5)[5].
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Self-Validation (UPLC-MS Gating) : Stir at room temperature. After 2 hours, quench a 5 µL aliquot in 1 mL of 50% MeOH/H2O. Analyze via UPLC-MS. System Rule: The reaction is only permitted to proceed to workup if the extracted ion chromatogram (EIC) shows >95% conversion of the starting acid. If <95%, an additional 0.2 eq of HATU is added. This self-validating step prevents the carryover of unreacted chiral amine, which is notoriously difficult to separate via reverse-phase chromatography.
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Isolation : Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH).
Self-validating synthetic workflow for HATU-mediated amide coupling.
Biological Assay Protocol: SPR Binding Kinetics
To validate the thermodynamic advantage of the (3S,4R) configuration, Surface Plasmon Resonance (SPR) is employed.
Protocol: SPR Kinetic Profiling
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Immobilization : Covalently attach recombinant DYRK1A kinase domain to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~2000 RU.
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Analyte Preparation : Prepare a 2-fold dilution series of the synthesized inhibitor (from 1000 nM to 3.125 nM) in running buffer (HBS-EP+ with 1% DMSO).
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Injection & Causality : Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation). Rationale: A high flow rate minimizes mass transport limitations. SPR is explicitly chosen over endpoint TR-FRET assays because it deconvolutes the binding affinity (
) into association ( ) and dissociation ( ) rates. The vicinal hydroxyl of the oxane ring is designed to lock into a water network, which mechanistically manifests as a significantly extended target residence time (slower ). -
Self-Validation : Include a solvent correction curve (0.5% to 1.5% DMSO) and a known reference inhibitor (e.g., Harmine) at the beginning and end of the run. System Rule: Data is only accepted if the reference compound's
is within 3-fold of its historical average, validating the structural integrity of the immobilized kinase.
References
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(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 - PubChem. National Institutes of Health (NIH). 2
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(3S,4R)-3-Aminotetrahydropyran-4-ol hydrochloride. Fluorochem. 1
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WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents. 4
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EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents.3
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US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents. 5
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents [patents.google.com]
- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
- 5. US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents [patents.google.com]
